molecular formula C28H23N5O4 B2917303 N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide CAS No. 1207027-76-6

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2917303
CAS No.: 1207027-76-6
M. Wt: 493.523
InChI Key: ZJCIFMPSVXTBIE-UHFFFAOYSA-N
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Description

This compound is a xanthene-based carboxamide derivative featuring a pyrazole core substituted with a pyrimidinone group (5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl) and a furan-2-yl moiety. The xanthene scaffold, a tricyclic aromatic system, is widely explored in medicinal and materials chemistry due to its planar structure and π-conjugation, which enhance interactions with biological targets or optoelectronic materials .

Properties

CAS No.

1207027-76-6

Molecular Formula

C28H23N5O4

Molecular Weight

493.523

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C28H23N5O4/c1-3-17-16(2)29-28(31-26(17)34)33-24(15-20(32-33)23-13-8-14-36-23)30-27(35)25-18-9-4-6-11-21(18)37-22-12-7-5-10-19(22)25/h4-15,25H,3H2,1-2H3,(H,30,35)(H,29,31,34)

InChI Key

ZJCIFMPSVXTBIE-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a unique structural arrangement that combines elements from pyrimidine, pyrazole, and xanthene moieties. The presence of these functional groups contributes to its diverse biological activities.

Property Value
Molecular Formula C₁₉H₁₈N₄O₃
Molecular Weight 358.37 g/mol
CAS Number 139024910

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the pyrazole scaffold. For instance, a series of benzofuran-pyrazole derivatives exhibited significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. Specifically, compounds demonstrated high efficacy against E. coli, with some derivatives showing IC50 values comparable to established antibiotics like ciprofloxacin .

Table: Antimicrobial Efficacy of Related Compounds

Compound MIC (µg/mL) Target Organism
Compound 99.80E. coli
Compound 11d14S. aureus
Compound 1030P. aeruginosa

Anti-inflammatory Activity

The anti-inflammatory properties of similar pyrazole derivatives have also been documented. Notably, some compounds demonstrated substantial inhibition of inflammatory responses in vitro, with stabilization percentages of human red blood cell (HRBC) membranes ranging from 86.70% to 99.25% . This suggests that the compound may be effective in reducing inflammation-related conditions.

Table: Anti-inflammatory Effects

Compound HRBC Membrane Stabilization (%)
Compound 986.70
Compound 1073.67
Compound 11b90.52

Anticancer Activity

In vitro studies have indicated that the compound possesses cytotoxic effects against various cancer cell lines. The IC50 values for these activities suggest a promising therapeutic index for further development in cancer treatment protocols .

Table: Cytotoxicity Data

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)163.3
HeLa (Cervical Cancer)170
A549 (Lung Cancer)86.2

The biological activity of this compound may involve multiple mechanisms:

  • DNA Gyrase Inhibition : Similar compounds have shown the ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
  • Enzyme Inhibition : Some derivatives have been evaluated for COX enzyme inhibition, indicating potential use in managing pain and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous xanthene derivatives:

Compound Core Structure Substituents Molecular Weight Reported Applications Key References
Target Compound : N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide Xanthene-carboxamide Pyrazole with pyrimidinone and furan ~427.5 (estimated) Likely pharmaceutical (based on pyrimidinone and furan motifs)
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide Xanthene-carboxamide Pyrazole with pyrimidinone (lacks furan) 427.5 Research compound (structural analog with potential bioactivity)
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide Xanthene-carboxamide Oxadiazole-pyrrole hybrid (lacks pyrazole/pyrimidinone) 386.4 Unspecified (oxadiazole suggests potential kinase inhibition or material applications)
9-Methyl-9-arylxanthenes (e.g., 5a–l) Xanthene Varied aryl groups (e.g., 4-chlorophenyl, 4-methylphenyl) ~300–350 Biological significance (antimicrobial, antitumor); optoelectronic materials
Dibenzo[a,j]xanthene derivatives Dibenzo-fused xanthene Substituents at positions 14 (e.g., 4-chlorophenyl) ~350–400 Organic optoelectronic devices (hole-transporting materials)
N-Substituted carbazoles (e.g., compounds 24, 25) Carbazole Triazanylidene-acetyl groups ~400–450 Synthetic intermediates; potential photophysical applications

Structural and Functional Insights

Core Modifications: The target compound’s xanthene-carboxamide linkage distinguishes it from dibenzo[a,j]xanthenes (used in optoelectronics) and simpler 9-arylxanthenes (biological activity) . Unlike carbazole derivatives (e.g., compounds 24 and 25), which feature nitrogen-rich fused rings for photophysical applications, the target compound’s pyrimidinone and furan substituents suggest a focus on bioactivity .

Substituent Effects: Pyrimidinone vs. Pyrimidine: The 6-oxo group in the target’s pyrimidinone may enhance metabolic stability compared to non-oxidized pyrimidine analogs (e.g., compound 25 in ) . Furan vs.

Synthetic Routes: The target compound’s synthesis likely involves multi-step coupling of pre-functionalized pyrazole and pyrimidinone units to the xanthene core, similar to methods in (intramolecular Friedel-Crafts alkylation) but with tailored reagents .

Biological and Material Applications: Antitubercular xanthenes () lack the pyrimidinone-furan motif, suggesting the target compound could exhibit unique mechanisms against Mycobacterium tuberculosis . Dibenzo[a,j]xanthenes’ optoelectronic utility highlights the structural versatility of xanthenes, though the target’s carboxamide and heterocycles may limit conjugation for materials science .

Research Findings and Implications

  • Bioactivity Potential: Pyrimidinone-containing xanthenes (e.g., ) are understudied but share structural motifs with kinase inhibitors and antimetabolites.
  • Synthetic Challenges: Functionalizing the pyrazole and pyrimidinone rings requires precise control, as seen in ’s Friedel-Crafts methodology, which avoids transition metals and improves scalability .
  • Comparative Limitations : The target compound’s larger molecular weight (~427.5) compared to simpler xanthenes (~300–350) may reduce bioavailability, necessitating formulation studies .

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